![molecular formula C11H10I2O3 B2941839 (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid CAS No. 938018-89-4](/img/structure/B2941839.png)
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid, also known as EDIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDIPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, and it has been shown to possess anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid is not fully understood. However, studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid inhibits the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of various inflammatory and immune responses. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess various biochemical and physiological effects. Studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to induce apoptosis and inhibit the growth of cancer cells. Furthermore, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in lab experiments is its ability to inhibit the activity of NF-κB and COX-2, which are involved in various inflammatory and immune responses. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess anti-cancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of using (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in lab experiments is its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for the study of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. One potential direction is to investigate the potential therapeutic applications of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in various diseases, such as cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid and its potential toxicity. Furthermore, the development of new analogs of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid with improved pharmacological properties is another potential direction for future research.
Conclusion:
In conclusion, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid possesses anti-inflammatory and anti-cancer properties and inhibits the activity of NF-κB and COX-2. However, further studies are needed to understand the mechanism of action and potential toxicity of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. The development of new analogs of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid with improved pharmacological properties is also a potential direction for future research.
Métodos De Síntesis
The synthesis of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid involves the reaction of 4-ethoxy-3,5-diiodobenzaldehyde with malonic acid in the presence of a base to yield the corresponding enolate. The enolate is then reacted with ethyl bromoacetate to form the final product, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
(E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10I2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVKFZXPGQNPKQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C/C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10I2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.